molecular formula C7H8N2S B1582699 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine CAS No. 36267-71-7

2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine

Cat. No.: B1582699
CAS No.: 36267-71-7
M. Wt: 152.22 g/mol
InChI Key: XSUYIZJJKIKWFN-UHFFFAOYSA-N
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Description

2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine is a heterocyclic aromatic organic compound with the molecular formula C7H8N2S This compound is characterized by a sulfur atom and a pyrimidine ring, making it a part of the thienopyrimidine family

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine is structurally similar to other thienopyrimidines, such as 4-methylthieno[3,4-d]pyrimidine and 5-methylthieno[3,4-d]pyrimidine. its unique substitution pattern and molecular structure confer distinct chemical and biological properties, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 4-Methylthieno[3,4-d]pyrimidine

  • 5-Methylthieno[3,4-d]pyrimidine

  • 2-Methylthieno[3,4-d]pyrimidine

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Properties

IUPAC Name

2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-5-8-2-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUYIZJJKIKWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CSCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052038
Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Solid; Meaty roasted aroma
Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041565
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1557/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

280.00 to 281.00 °C. @ 760.00 mm Hg
Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slighlty soluble in water, Soluble (in ethanol)
Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1557/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

36267-71-7
Record name 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36267-71-7
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Record name 5,7-Dihydro-2-methylthieno(3,4-d)pyrimidine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno[3,4-d]pyrimidine, 5,7-dihydro-2-methyl-
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Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
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Record name 5,7-dihydro-2-methylthieno[3,4-d]pyrimidine
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Record name 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
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Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64.5 - 65 °C
Record name 5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: What is the significance of the new synthesis method for 2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide described in the research?

A1: The research presents a significantly improved synthesis method for this compound 6,6-dioxide starting from 4-chloro-2-methyl-5,7-dihydrothienopyrimidine 6,6-dioxide. The key improvement lies in replacing a potentially dangerous hydrogenation reaction with a chlorine atom displacement using zinc and sodium hydroxide in toluene, with TBAB as a phase transfer catalyst []. This method increases the yield to 92%, simplifies the procedure, reduces production cost, and eliminates the hazards associated with hydrogenation.

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